3-Chloro-5-(difluoromethyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(difluoromethyl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H3ClF2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(difluoromethyl)pyridine-2-carboxylic acid typically involves the chlorination of 5-(difluoromethyl)pyridine-2-carboxylic acid. One common method includes the reaction of 5-(difluoromethyl)pyridine-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 3-position . Another method involves the use of chlorinating agents such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as mentioned above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(difluoromethyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
3-Chloro-5-(difluoromethyl)pyridine-2-carboxylic acid is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-5-(difluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes . The presence of the chlorine and difluoromethyl groups enhances its binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-5-(difluoromethyl)pyridine-2-carboxylic acid is unique due to the presence of both chlorine and difluoromethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H4ClF2NO2 |
---|---|
Molecular Weight |
207.56 g/mol |
IUPAC Name |
3-chloro-5-(difluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4ClF2NO2/c8-4-1-3(6(9)10)2-11-5(4)7(12)13/h1-2,6H,(H,12,13) |
InChI Key |
ZOTQUVFDSULDKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.